4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]carbonyl}pyridine
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Overview
Description
4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]carbonyl}pyridine is a complex organic compound featuring a pyridine ring, a piperidine ring, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]carbonyl}pyridine typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then coupled with the pyridine ring. The dioxaborolane moiety is introduced through a borylation reaction, often using pinacolborane or similar reagents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]carbonyl}pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]carbonyl}pyridine involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of inhibitors and probes. The piperidine and pyridine rings contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but with an aniline group instead of a pyridine ring.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Contains a tert-butyl group and is used in similar applications.
Uniqueness
4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]carbonyl}pyridine is unique due to its combination of a pyridine ring, piperidine ring, and dioxaborolane moiety. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
pyridin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)14-7-11-20(12-8-14)15(21)13-5-9-19-10-6-13/h5-6,9-10,14H,7-8,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRHGVSLXKUSTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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